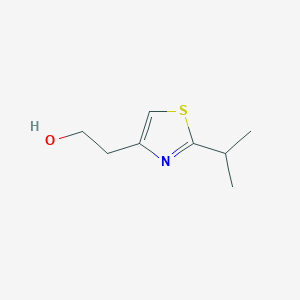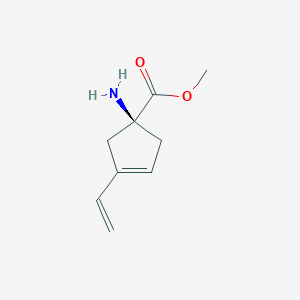
4-(2-Piperidin-1-il-etil)-fenilamina
Descripción general
Descripción
4-(2-Piperidin-1-yl-ethyl)-phenylamine, also known as 4-PEPA, is a small molecule with a wide range of applications in scientific research. It is a versatile compound that has been used to study the biochemical and physiological effects of compounds on cells, tissues, and organs. 4-PEPA is a powerful tool for scientists as it can be used to study the mechanisms of action of various compounds and to test the effects of various compounds on cellular processes.
Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
Las piperidinas sirven como bloques de construcción cruciales en el desarrollo de fármacos. Sus derivados aparecen en más de veinte clases de productos farmacéuticos y alcaloides . Los investigadores exploran la síntesis de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas. La porción de piperidina a menudo se incorpora a posibles fármacos debido a sus propiedades farmacológicas favorables. La investigación de la actividad biológica de las piperidinas sintéticas y naturales ayuda al descubrimiento de fármacos .
Ciencia de Polímeros y Materiales Responsivos
Las piperidinas funcionalizadas encuentran aplicaciones en la ciencia de polímeros. Por ejemplo, los polimersomas sensibles al pH incorporan enlaces escindidos por ácido que contienen porciones de piperidina. Estos polimersomas exhiben permeabilidad y capacidad de respuesta controladas .
Mecanismo De Acción
Target of Action
4-(2-Piperidin-1-yl-ethyl)-phenylamine, also known as 4-(2-PIPERIDIN-1-YL-ETHYL)-ANILINE, is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
It is noted that piperidine derivatives have potential for enhanced central nervous system (cns) pharmacokinetic properties .
Result of Action
Some piperidine derivatives have been evaluated for anti-inflammatory activity .
Action Environment
It is known that the environment can affect the synthesis and function of piperidine derivatives .
Propiedades
IUPAC Name |
4-(2-piperidin-1-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFNCLNVXCFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443723 | |
| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168897-21-0 | |
| Record name | 4-[2-(1-Piperidinyl)ethyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)






![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)





